molecular formula C13H15N3O B2510850 N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine CAS No. 23951-85-1

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Cat. No.: B2510850
CAS No.: 23951-85-1
M. Wt: 229.283
InChI Key: QWXCCRCTIXSUFC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 4 and 6 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrimidine-2-amine and 4-methoxyaniline.

    Coupling Reaction: The 4,6-dimethylpyrimidine-2-amine is reacted with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine can undergo oxidation reactions, particularly at the methoxy group, forming corresponding quinone derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form amine derivatives.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the hydrogen atoms at positions 4 and 6 can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyrimidine compounds, including N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, show promising antitumor properties. For instance, studies have demonstrated that pyrimidine derivatives can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. Specific compounds have been reported to exhibit significant inhibition of tumor growth in preclinical models, suggesting that this compound could be a lead compound in developing new anticancer agents .

Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Research has shown that similar pyrimidine derivatives can inhibit key enzymes involved in various metabolic pathways. For example, compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.

Biological Research

Biological Activity
The biological activity of this compound extends to antimicrobial properties. Preliminary studies indicate that related compounds exhibit significant antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these derivatives has been reported around 256 µg/mL, indicating their potential as antimicrobial agents .

Mechanism of Action
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The unique structural features of the compound allow it to bind effectively to these targets, potentially modulating their activity or inhibiting their function. This characteristic is particularly valuable in drug development, where specificity can lead to reduced side effects .

Materials Science

Development of Advanced Materials
The structural properties of this compound make it a candidate for use in materials science. Its unique chemical framework could facilitate the development of advanced materials such as organic semiconductors and polymers. These materials have applications in electronics and photonics, where the electronic properties of organic compounds are leveraged for device fabrication .

Case Studies

Study Findings Application
Study on VEGFR-2 inhibitorsCompounds similar to this compound showed significant inhibition of tumor growth in mouse modelsAnticancer drug development
Antimicrobial activity assessmentDerivatives exhibited MIC values indicating effectiveness against bacterial pathogensPotential antimicrobial agent
Enzyme inhibition researchSimilar compounds inhibited acetylcholinesterase activityNeurodegenerative disease treatment

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway it controls. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-2-aminopyrimidine: Similar structure but lacks the methyl groups at positions 4 and 6.

    4,6-dimethyl-2-aminopyrimidine: Similar structure but lacks the methoxyphenyl group.

    N-(4-methoxyphenyl)-4-methylpyrimidin-2-amine: Similar structure but has only one methyl group at position 4.

Uniqueness: N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is unique due to the presence of both the methoxyphenyl group and the two methyl groups at positions 4 and 6. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the methyl groups contribute to its stability and reactivity.

Biological Activity

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group and two methyl groups at positions 4 and 6. This unique structure may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound has shown potential as an inhibitor of various biological pathways, which can be summarized as follows:

  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease. This inhibition could lead to increased levels of neurotransmitters, potentially improving cognitive function .
  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation by targeting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. For instance, it has been shown to induce apoptosis in specific cancer cell lines by modulating CDK9 activity .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, showcasing its potential as an antibacterial agent .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound:

Activity Target/Mechanism IC50/EC50 Values Reference
AnticancerCDK9 inhibitionIC50 < 10 µM
AntimicrobialVarious bacterial strainsNot specified
NeuroprotectiveAChE and BChE inhibitionKi values ranging from 6.7 nM to 335.2 nM for related compounds

Case Studies

  • Anticancer Research : In a study focusing on pancreatic ductal adenocarcinoma (PDAC), this compound demonstrated significant anti-proliferative effects by inhibiting CDK9, leading to reduced phosphorylation of retinoblastoma protein (Rb) and subsequent apoptosis in cancer cells .
  • Neurodegenerative Disease Models : The compound was evaluated in models for Alzheimer's disease where it inhibited AChE activity, leading to enhanced cognitive functions in treated animals. This suggests its potential utility as a therapeutic agent in neurodegenerative conditions .
  • Antibacterial Activity Assessment : The compound's efficacy against gram-positive and gram-negative bacteria was tested using various assays, revealing promising results that support further exploration for antibacterial applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXCCRCTIXSUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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